1-Bromo-2,3,5-trifluoro-4-iodobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,3,5-trifluoro-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHWVHKHRAAOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Highly Substituted Aryl Halides in Contemporary Organic Synthesis
Highly substituted aryl halides are organic compounds in which a benzene (B151609) ring is decorated with multiple halogen atoms and other functional groups. These molecules are of immense significance in contemporary organic synthesis due to their role as versatile intermediates. science.gov Their utility is central to the construction of a wide array of value-added molecules of medicinal, agrochemical, and materials interest. nih.govacs.orgnih.gov
The presence of halogen atoms provides reactive handles for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, allowing chemists to assemble complex molecular frameworks with high precision. nih.gov Polyhalogenated arenes are particularly valuable as they offer multiple reaction sites on a single scaffold, enabling the sequential and site-selective introduction of different substituents. nih.govacs.org This capability is crucial for generating molecular diversity and for the efficient synthesis of complex target molecules found in pharmaceuticals and organic electronic materials. mdpi.com
The electronic properties imparted by halogen substituents also play a critical role. Halogens are electron-withdrawing, which can influence the reactivity of the aromatic ring and the regioselectivity of subsequent reactions. nih.gov In medicinal chemistry, the incorporation of fluorine atoms, in particular, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com
Strategic Position of 1 Bromo 2,3,5 Trifluoro 4 Iodobenzene in Complex Synthetic Pathways
The strategic value of a molecule like 1-Bromo-2,3,5-trifluoro-4-iodobenzene lies in the differential reactivity of its halogen substituents. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which means the reactivity in common cross-coupling reactions, such as those catalyzed by palladium, follows the reverse order (C-I > C-Br > C-Cl > C-F). This reactivity hierarchy is the cornerstone of its utility in complex synthetic pathways, as it allows for selective functionalization.
Chemists can exploit this predictable reactivity to perform sequential cross-coupling reactions. For instance, the more reactive carbon-iodine (C-I) bond can be selectively coupled with an organometallic reagent while the less reactive carbon-bromine (C-Br) bond remains intact. wikipedia.org This principle is well-demonstrated with the simpler analogue, 1-bromo-4-iodobenzene (B50087), where the iodine position can be selectively reacted in a Sonogashira coupling at room temperature, leaving the bromine available for a subsequent, different coupling reaction under more forcing conditions. wikipedia.org
In this compound, this same principle applies. The C-I bond would be the primary site for reactions like Suzuki, Sonogashira, or Heck couplings. After the first functionalization at the iodine position, the bromine atom can then be targeted for a second, distinct coupling reaction. The three fluorine atoms on the ring act as strong electron-withdrawing groups, which can further modulate the reactivity of the C-I and C-Br bonds, potentially enhancing the rate of the initial oxidative addition step in the catalytic cycle. This allows for the programmed, step-wise construction of highly complex, multi-substituted aromatic systems from a single starting material.
Table 1: Reactivity Hierarchy of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling
| Carbon-Halogen Bond | Relative Bond Strength | General Reactivity Order |
|---|---|---|
| C-I | Weakest | 1st (Most Reactive) |
| C-Br | Intermediate | 2nd |
| C-Cl | Strong | 3rd |
This table illustrates the general order of reactivity for aryl halides in common palladium-catalyzed cross-coupling reactions, which enables the selective functionalization of polyhalogenated compounds.
Historical Context and Evolution of Research on Polyhalogenated Arenes
Regioselective Functionalization and Halogenation Strategies
The regioselective synthesis of this compound hinges on the ability to control the position of incoming functional groups on the aromatic ring. This is particularly challenging due to the presence of multiple activating and deactivating groups.
Directed Ortho Metalation (DoM) and Halogen-Metal Exchange Routes
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While fluorine is not a classic DMG, its high electronegativity can direct ortho-lithiation.
A plausible route to this compound using DoM could start from 1-bromo-2,3,5-trifluorobenzene (B146721). The fluorine atom at position 3 would direct the lithiation to the C4 position. Subsequent quenching of the resulting aryllithium species with an iodine electrophile, such as molecular iodine (I₂) or 1,2-diiodoethane, would yield the target compound.
Table 1: Proposed Directed Ortho Metalation Route
| Step | Reactant | Reagent | Intermediate/Product |
|---|---|---|---|
| 1 | 1-Bromo-2,3,5-trifluorobenzene | n-BuLi or LDA | 1-Bromo-2,3,5-trifluoro-4-lithiobenzene |
Halogen-metal exchange is another viable strategy. Starting from a dihalogenated precursor, a selective exchange of one halogen atom for a metal can be achieved, followed by quenching with an electrophile. For instance, if a precursor such as 1-bromo-4,x-dihalo-2,3,5-trifluorobenzene were available, a selective halogen-metal exchange at the 4-position followed by iodination could be envisioned. The success of this approach depends on the relative rates of halogen-metal exchange for different halogens.
Sequential Halogen Introduction Protocols for Multi-Halogenated Systems
The synthesis of this compound can also be approached through the sequential introduction of halogen atoms onto a trifluorinated benzene core. A potential starting material for such a strategy is 1,2,4-trifluorobenzene (B1293510).
A synthetic patent for the related compound 1-bromo-2,4,5-trifluorobenzene (B152817) describes the direct bromination of 1,2,4-trifluorobenzene using liquid bromine in the presence of iron powder and azobisisobutyronitrile (AIBN) as a radical initiator. google.com A similar approach could be investigated for the synthesis of 1-bromo-2,3,5-trifluorobenzene, although the regioselectivity would need to be carefully controlled.
Once 1-bromo-2,3,5-trifluorobenzene is obtained, the subsequent iodination at the C4 position could be achieved through methods like electrophilic aromatic substitution. However, direct iodination of such a deactivated ring would likely require harsh conditions and may lack regioselectivity. A more controlled approach would involve the strategies outlined in the previous and following sections.
Precursor Derivatization and Transformative Syntheses
The derivatization of pre-functionalized aromatic rings offers an alternative and often more controlled route to complex molecules like this compound.
Aryl Diazonium Salt Chemistry for Iodination and Bromination
The Sandmeyer reaction, which utilizes aryl diazonium salts, is a classic and versatile method for introducing a variety of functional groups, including halogens, onto an aromatic ring. wikipedia.orgnih.gov A plausible synthetic route to this compound using this methodology would start from 2,3,5-trifluoro-4-bromoaniline.
The synthesis of this aniline (B41778) precursor itself would be a multi-step process. Once obtained, the aniline can be converted to the corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Subsequent treatment of the diazonium salt with potassium iodide would yield the desired this compound. chemicalbook.comwikipedia.org
Table 2: Proposed Sandmeyer Reaction Route
| Step | Reactant | Reagent | Intermediate/Product |
|---|---|---|---|
| 1 | 2,3,5-Trifluoro-4-bromoaniline | NaNO₂, H₂SO₄ | 2,3,5-Trifluoro-4-bromobenzenediazonium salt |
This method is advantageous as it often proceeds with high yield and regioselectivity, dictated by the position of the initial amino group.
Interconversion of Halogen Atoms and Halogen Exchange Reactions
Halogen exchange reactions, where one halogen atom is replaced by another, can be a useful tool in the synthesis of polyhalogenated aromatics. For instance, if a precursor containing a different halogen at the desired bromine or iodine position were available, a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed halogen exchange could be employed.
However, given the electron-rich nature of the trifluorinated benzene ring, traditional SNAr reactions would be challenging. Metal-catalyzed processes, such as those employing copper or palladium catalysts, might offer a more feasible route for halogen interconversion. The relative bond strengths and reactivities of the different carbon-halogen bonds would be critical factors in determining the feasibility and selectivity of such an approach.
Catalytic and Reagent-Controlled Synthesis Optimization
The optimization of the synthetic routes to this compound would involve the careful selection of catalysts and reagents to maximize yield and regioselectivity while minimizing side reactions.
In the context of DoM and halogen-metal exchange reactions, the choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and the reaction conditions (temperature, solvent) can significantly influence the outcome. The use of additives, such as tetramethylethylenediamine (TMEDA), can also enhance the rate and selectivity of lithiation.
For Sandmeyer reactions, the choice of copper salt (e.g., CuI, CuBr) as a catalyst can be crucial. While the introduction of iodine from a diazonium salt often proceeds without a catalyst, the use of a copper(I) salt can sometimes improve yields and reduce the formation of byproducts.
Furthermore, modern cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, could be envisioned for the synthesis of precursors to this compound. For example, a suitably protected aminoboronic acid could be coupled with a polyhalogenated benzene, followed by deprotection and diazotization to install the iodo group. The optimization of these catalytic cycles would involve screening different ligands, metal precursors, bases, and solvents.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Bromo-2,3,5-trifluorobenzene |
| 1-Bromo-2,4,5-trifluorobenzene |
| 1,2,4-trifluorobenzene |
| 1-Bromo-4,x-dihalo-2,3,5-trifluorobenzene |
| 2,3,5-Trifluoro-4-bromoaniline |
| n-Butyllithium |
| Lithium diisopropylamide |
| 1,2-diiodoethane |
| Sodium nitrite |
| Potassium iodide |
| Iron powder |
| Azobisisobutyronitrile |
| n-Butyllithium |
| sec-Butyllithium |
| tert-Butyllithium |
| Tetramethylethylenediamine |
| Copper(I) iodide |
Transition Metal-Catalyzed Halogenation and Cross-Coupling Precursors
Transition metal catalysis offers powerful tools for the formation of carbon-halogen bonds, often providing high selectivity and functional group tolerance. nih.govnih.gov Palladium-catalyzed reactions, in particular, have been developed for the direct C-H fluorination of aromatic rings, demonstrating the potential of this approach for targeted halogenation. nih.govnih.gov
A plausible strategy for synthesizing this compound using transition metal catalysis could involve the sequential halogenation of a trifluorinated benzene precursor. For instance, starting with 1,2,4-trifluorobenzene, a bromination step could yield 1-bromo-2,4,5-trifluorobenzene. google.comgoogle.com The subsequent challenge is the regioselective introduction of an iodine atom at the C4 position (relative to the bromine).
This selective iodination could be achieved through a palladium-catalyzed C-H activation/iodination reaction. While direct C-H functionalization of such a deactivated, sterically hindered ring is difficult, the use of specialized ligands and reaction conditions can facilitate such transformations. The ability of transition metal complexes to operate via various oxidation states is key to developing new catalytic pathways for constructing complex molecules. nih.gov
An alternative route involves the synthesis of a suitable precursor for a cross-coupling reaction. This often begins with the introduction of a functional group, such as an amino group, which can then be converted to the desired halogen. For example, a multi-step synthesis could generate an aniline derivative, which then undergoes a Sandmeyer reaction. In a related synthesis, 1-bromo-2-fluoro-4-iodobenzene (B160889) is prepared from 2-fluoro-4-iodoaniline (B146158) using copper(I) bromide. prepchem.com This classic, copper-mediated transformation of a diazonium salt highlights a viable method for introducing bromine onto a pre-functionalized aromatic ring.
Below is a table summarizing representative transition metal-catalyzed halogenation reactions on aromatic substrates, illustrating the principles that could be applied to the synthesis of the target compound.
| Catalyst | Substrate | Halogenating Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| PdCl₂(dppf) | 4-bromoindole derivative | 4-iodoanisole | 7-arylated indole | 63% | nih.gov |
| Pd(OAc)₂ | Phenylpyridine | N-fluoropyridinium tetrafluoroborate | Fluorinated phenylpyridine | N/A | nih.gov |
| Copper(I) salt | 3-bromo-5-trifluoromethyl-phenylamine | 4-methyl-1H-imidazole (coupling) | Coupled product | N/A | nih.gov |
Hypervalent Iodine Reagents in Selective Halogenation
Hypervalent iodine(III) and iodine(V) compounds have emerged as versatile, environmentally friendly reagents for a wide array of organic transformations, including halogenations. researchgate.netnih.govnih.gov These reagents are attractive alternatives to methods involving toxic heavy metals and can mediate reactions under mild conditions. researchgate.net Their reactivity is similar in many respects to that of transition metals, and they are effective in promoting various coupling and functionalization reactions. nih.gov
Hypervalent iodine reagents can function as both oxidants and electrophiles. nih.gov For halogenation, they can be used to deliver a halogen atom to an aromatic ring. For example, a combination of a hypervalent iodine(III) oxidant like phenyliodine bis(trifluoroacetate) (PIFA) with an alkali metal halide can achieve the chlorination of aromatic hydrocarbons under mild conditions. uab.cat This principle can be extended to bromination and iodination by selecting the appropriate halide source. The unique reactivity of these reagents stems from the polarized and weak nature of the "hypervalent" bond, which increases the electrophilicity of the substituents on the iodine atom. uab.cat
The synthesis of this compound could be envisioned via a stepwise halogenation of a simpler precursor using hypervalent iodine chemistry. The selectivity of the halogenation can be influenced by the specific reagent and reaction conditions chosen. For instance, (dichloroiodo)arenes are common reagents for chlorination, prepared by the direct chlorination of iodoarenes. nih.gov Similar reagents could be prepared or generated in situ for bromination and iodination. The development of catalytic systems using hypervalent iodine compounds represents a significant recent achievement in this field. nih.govresearchgate.net
The table below presents examples of halogenations and related functionalizations mediated by hypervalent iodine reagents, demonstrating their utility in aromatic synthesis.
| Hypervalent Iodine Reagent | Co-reagent/Source | Substrate Type | Transformation | Reference |
|---|---|---|---|---|
| Phenyliodine bis(trifluoroacetate) (PIFA) | Alkali metal chlorides | Aromatic hydrocarbons | Chlorination | uab.cat |
| PhICl₂ | - | Aromatic compounds | Chlorination | researchgate.net |
| Iodosylarene / ArI=O | HF | Unsaturated amines | Fluorinative cyclization | nih.gov |
| PhI(OAc)₂ | BF₃·OEt₂ | Unsaturated amines | Haloamination | nih.gov |
| Chiral iodine(III) reagent | KI | Allylamino alcohols | Iodinative cyclization | nih.gov |
Carbon-Halogen Bond Activation Mechanisms
The selective activation of a specific carbon-halogen bond is a central theme in the chemistry of polyhalogenated aromatics. In this compound, the significant differences in bond strength and polarizability between the C–I, C–Br, and C–F bonds allow for chemoselective reactions. The C–I bond is the longest, weakest, and most polarizable, making it the primary site for reactions involving bond cleavage.
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Key Characteristics |
| C–F | ~485 | Strong, short, not easily broken |
| C–Br | ~339 | Weaker than C-F, moderately polarizable |
| C–I | ~272 | Weakest, longest, highly polarizable |
This table presents generalized bond energies for aryl halides to illustrate relative strengths.
Single Electron Transfer (SET) is a fundamental process for generating aryl radicals from aryl halides. sigmaaldrich.comresearchgate.net This pathway is particularly relevant for this compound due to the susceptibility of the C-I bond to reduction. The process can be initiated by various means, including chemical reductants, electrochemical methods, or photoredox catalysis. researchgate.net
The mechanism involves the transfer of a single electron to the low-lying π* molecular orbital of the aromatic ring, forming a radical anion intermediate. This intermediate is transient and rapidly undergoes dissociation by cleaving the weakest carbon-halogen bond. Given the bond energy hierarchy (C-I < C-Br << C-F), the C-I bond is selectively cleaved to release an iodide anion and generate the corresponding 2-bromo-3,4,6-trifluorophenyl radical.
The generation of aryl radicals via SET is a mild and efficient method for creating C-C and C-heteroatom bonds. researchgate.netsemanticscholar.org Modern methods often employ visible-light photoredox catalysis, where a photosensitizer absorbs light and transfers an electron to the aryl halide, initiating the radical formation cascade under gentle conditions. rsc.orgnih.gov
Oxidative addition is a pivotal step in numerous transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). wikipedia.org This process involves the insertion of a low-valent, electron-rich transition metal center (e.g., Pd(0), Ni(0), Cu(I)) into a carbon-halogen bond. libretexts.org The reaction increases the formal oxidation state and the coordination number of the metal center. wikipedia.org
For this compound, the reactivity of the carbon-halogen bonds toward oxidative addition follows the established trend: C-I > C-Br >> C-Cl > C-F. wikipedia.org This pronounced difference allows for highly selective reactions at the C-I position. A Pd(0) catalyst, for instance, will preferentially insert into the C-I bond, leaving the C-Br and C-F bonds intact. This selectivity is crucial for sequential functionalization, where the iodo-position can be modified first, followed by a subsequent reaction at the bromo-position under more forcing conditions. The electron-deficient nature of the aromatic ring, conferred by the fluorine atoms, can further facilitate the oxidative addition step.
Nucleophilic and Electrophilic Aromatic Substitution in Polyhalogenated Systems
The dense halogen substitution on the ring profoundly influences its susceptibility to both nucleophilic and electrophilic attack. The strong electron-withdrawing nature of the halogens deactivates the ring towards electrophiles but strongly activates it towards nucleophiles.
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic compounds. wikipedia.orgpearson.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The presence of strong electron-withdrawing groups, such as fluorine atoms, ortho and/or para to a leaving group is essential for stabilizing this negatively charged intermediate and facilitating the reaction. masterorganicchemistry.com
In this compound, all positions are heavily influenced by the electron-withdrawing effects of the halogens. A nucleophile can attack a carbon atom bearing a halogen, displacing it. The fluorine atoms are potent activators for SNAr. The relative reactivity for displacement in SNAr reactions is often F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is favored by the high electronegativity of the substituent, rather than the expulsion of the leaving group. masterorganicchemistry.com Therefore, depending on the reaction conditions and the nucleophile, substitution could potentially occur at the positions bearing fluorine, bromine, or iodine. The precise regioselectivity would be governed by the combined activating effects of the surrounding halogens on each potential reaction site.
| Position of Attack | Leaving Group | Ortho/Para Activating Groups | Relative Expected Reactivity |
| C-1 | Br | F (ortho), F (para) | Moderate |
| C-2 | F | Br (ortho), I (para) | Moderate |
| C-3 | F | I (ortho), F (meta) | Low |
| C-4 | I | F (ortho), F (ortho) | High |
| C-5 | F | Br (para), F (meta) | Moderate |
This is a conceptual table illustrating the directing effects based on general SNAr principles.
Electrophilic aromatic substitution on the this compound ring is exceptionally challenging. Halogens are deactivating groups in electrophilic substitutions due to their strong electron-withdrawing inductive effect. masterorganicchemistry.combyjus.com With five such groups present, the ring is extremely electron-deficient and thus highly deactivated towards attack by electrophiles. wikipedia.org
Furthermore, the only available position for substitution is the C-6 hydrogen. Any potential electrophilic attack at this position would be severely hindered by the adjacent bromine and fluorine atoms. For an electrophilic halogenation to occur, it would require exceptionally harsh conditions, such as the use of a super-electrophile generated with a strong Lewis acid catalyst. libretexts.orglibretexts.org Even under such conditions, the reaction rate would likely be very low due to the profound electronic deactivation and steric hindrance.
Rearrangement Processes: The Halogen Dance Reaction in Fluoroiodobromobenzenes
The "halogen dance" is a base-catalyzed isomerization reaction in which a halogen atom migrates from one position to another on an aromatic ring. wikipedia.orgclockss.org This rearrangement is driven by the formation of a more thermodynamically stable aryl anion intermediate. wikipedia.org The reaction is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which deprotonates the aromatic ring. clockss.org
In this compound, the single proton at the C-6 position is the most acidic site due to the inductive effects of the neighboring halogens. Deprotonation at this site would generate an aryl anion. This anion could then induce the migration of a neighboring halogen, most likely the more mobile bromine or iodine. The process involves a series of halogen-metal exchanges and deprotonation-protonation equilibria that allow the halogen to "dance" around the ring until the most stable anionic intermediate is formed and subsequently trapped by an electrophile (often a proton from the solvent or a specific quenching reagent). whiterose.ac.ukresearchgate.net The exact pathway and final product of a halogen dance reaction are highly dependent on the substrate, the base used, the temperature, and the solvent. wikipedia.org
Base-Catalyzed Halogen Migrations and Aryl Carbanion Intermediates
Base-catalyzed halogen migrations, commonly known as "halogen dance" reactions, are a class of isomerization reactions where a halogen atom moves to a different position on an aromatic ring. beilstein-archives.org This process is typically initiated by a strong base, which deprotonates the aromatic ring to form a highly reactive aryl carbanion intermediate.
The formation of the aryl carbanion is a critical step and its stability is influenced by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the fluorine atoms, being highly electronegative, would significantly increase the acidity of the ring protons, facilitating deprotonation by a strong base such as a lithium amide.
Once formed, the aryl carbanion can induce the migration of a halogen atom. The generally accepted mechanism involves an intermolecular process where the carbanion of one molecule attacks a halogen atom on another molecule. This can lead to a complex series of equilibria, ultimately resulting in the thermodynamically most stable isomer. For polyhalogenated benzenes, the migration of heavier halogens like bromine and iodine is more common than that of fluorine.
Theoretical studies on bromobenzene (B47551) derivatives suggest the involvement of bromo-bridged transition states in these migrations. beilstein-archives.org These transition states are proposed to be energetically favorable pathways for the halogen transfer. The electrophilicity of the bromine atom, which is enhanced by the presence of multiple electron-withdrawing fluorine atoms, makes it susceptible to nucleophilic attack by the aryl carbanion. beilstein-archives.org
Thermodynamics and Kinetics of Halogen Rearrangements
The driving force for the halogen dance rearrangement is the formation of a more stable aryl carbanion intermediate. The sole driving force for this reaction is thermodynamics. The relative stability of the possible carbanions dictates the final product distribution. In a hypothetical halogen dance of this compound, the position of the negative charge would preferentially be located where it is best stabilized by the inductive effects of the fluorine substituents.
The kinetics of these reactions are influenced by several factors, including the strength of the base, the solvent, the temperature, and the nature of the halogen atoms. The C-I bond is weaker than the C-Br bond, which in turn is weaker than the C-F bond. This suggests that in a molecule like this compound, the iodine atom would be more mobile than the bromine atom.
While specific kinetic and thermodynamic data for this compound are not available, studies on other polyhalogenated benzenes provide some insight. The tables below present illustrative data from related systems to provide context for the potential thermodynamic and kinetic parameters.
Table 1: Relative Stabilities of Isomeric Bromoiodotrifluorobenzyl Anions (Hypothetical)
| Anion Position | Relative Energy (kcal/mol) | Comments |
| (Hypothetical Data) | The stability of the aryl carbanion is paramount. The negative charge is best stabilized by the inductive effect of adjacent fluorine atoms. The precise stability would require computational chemistry studies. |
Table 2: Kinetic Parameters for Halogen Dance in a Model Polyhalogenated Aromatic System
| Parameter | Value | Conditions |
| Activation Energy (Ea) | (Not Available) | Data for a closely related compound would be necessary to provide a reasonable estimate. |
| Pre-exponential Factor (A) | (Not Available) | This factor is related to the frequency of collisions with the correct orientation for the reaction to occur. |
| Rate Constant (k) | (Not Available) | The rate constant would be highly dependent on the specific base, solvent, and temperature used. |
Applications of 1 Bromo 2,3,5 Trifluoro 4 Iodobenzene As a Strategic Building Block
Advanced Cross-Coupling Reactions for Molecular Construction
The distinct carbon-halogen bond strengths (C-I < C-Br) in 1-bromo-2,3,5-trifluoro-4-iodobenzene are the cornerstone of its utility in selective cross-coupling reactions. The more labile carbon-iodine bond can be selectively cleaved and functionalized under conditions that leave the carbon-bromine bond intact. This chemoselectivity is a powerful tool for the sequential introduction of different substituents onto the aromatic ring.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. nih.gov While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in readily available literature, the principles of this reaction are well-established for similar polyhalogenated aromatic compounds.
The reaction's success hinges on the selective oxidative addition of the palladium catalyst to the more reactive C-I bond. This allows for the initial coupling of an arylboronic acid or ester at the 4-position, leaving the bromine atom at the 1-position available for a subsequent, different cross-coupling reaction. This stepwise approach is invaluable for the construction of unsymmetrical biaryls and more complex, multi-substituted aromatic systems. The general conditions for such a selective coupling would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. nih.govbeilstein-journals.org
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Component | Example | Role |
| Aryl Halide | This compound | Substrate |
| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) | Coupling Partner |
| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | Active metal center |
| Ligand | S-Phos, KenPhos | Stabilizes catalyst, influences reactivity |
| Base | K₃PO₄, Cs₂CO₃ | Activates boron reagent, facilitates transmetalation |
| Solvent | THF, Toluene, Dioxane | Reaction medium |
This table presents generalized conditions based on known Suzuki-Miyaura couplings of aryl halides.
The fluorinated nature of the substrate can influence the reaction kinetics and the choice of optimal conditions. The electron-withdrawing fluorine atoms can enhance the rate of oxidative addition, potentially allowing for milder reaction conditions. The synthesis of axially chiral biaryl compounds has been achieved with high enantioselectivity using specialized chiral phosphine ligands in Suzuki-Miyaura couplings, a strategy that could be extended to derivatives of this compound to access novel chiral molecules. nih.govbeilstein-journals.org
The differential reactivity of the C-I and C-Br bonds is also exploited in other palladium-catalyzed cross-coupling reactions to form various C-C bonds.
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The higher reactivity of aryl iodides compared to aryl bromides allows for selective coupling at the iodine-bearing carbon of this compound. wikipedia.org This selectivity has been demonstrated for the related compound, 1-bromo-4-iodobenzene (B50087), where coupling with a terminal alkyne occurs exclusively at the iodo-substituted position under mild conditions, such as room temperature. wikipedia.org This allows for the synthesis of 4-alkynyl-1-bromo-2,3,5-trifluorobenzene derivatives, which can then undergo further functionalization at the bromine position.
The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium. wikipedia.org Similar to other palladium-catalyzed reactions, the C-I bond of this compound would be expected to react preferentially. The Stille reaction is known for its tolerance of a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules. libretexts.orgnih.gov The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, and can be promoted by the addition of copper(I) salts. harvard.edu
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organohalide. wikipedia.org This reaction is noted for its high functional group tolerance and the ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. wikipedia.org For this compound, selective coupling at the C-I bond would be the expected outcome, allowing for the introduction of various alkyl, vinyl, or aryl groups.
Table 2: Overview of Selective C-C Cross-Coupling Reactions
| Coupling Reaction | Nucleophile | Key Features | Potential Product from this compound |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd/Cu catalysis, mild conditions for C(sp²)-C(sp) bond formation. wikipedia.org | 4-Alkynyl-1-bromo-2,3,5-trifluorobenzene |
| Stille | Organostannane (R-SnR'₃) | Pd catalysis, broad functional group tolerance. wikipedia.org | 4-Aryl/Vinyl-1-bromo-2,3,5-trifluorobenzene |
| Negishi | Organozinc (R-ZnX) | Pd or Ni catalysis, high reactivity and functional group tolerance. wikipedia.org | 4-Alkyl/Aryl-1-bromo-2,3,5-trifluorobenzene |
The formation of carbon-heteroatom bonds is crucial for the synthesis of many pharmaceuticals, agrochemicals, and materials. This compound serves as an excellent substrate for these transformations, again leveraging the differential reactivity of its halogen atoms.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org Research on 1-bromo-4-iodobenzene has shown that nickel-catalyzed amination can be highly selective for the C-I bond, allowing for the synthesis of N-aryl-4-bromoanilines. nih.gov This selectivity is attributed to the greater reactivity of the C-I bond towards oxidative addition. A similar selective amination of this compound would provide access to 4-amino-1-bromo-2,3,5-trifluorobenzene derivatives, which are versatile intermediates.
For the formation of C-O and C-S bonds, the Ullmann condensation is a classic copper-catalyzed reaction between an aryl halide and an alcohol, phenol, or thiol. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction temperatures. wikipedia.orgmdpi.com These reactions would also be expected to proceed selectively at the more reactive C-I bond of this compound, enabling the synthesis of aryl ethers and thioethers.
Synthesis of Organometallic Reagents and Their Transformations
The selective conversion of one of the carbon-halogen bonds in this compound into a carbon-metal bond opens up a different avenue of reactivity, allowing this building block to act as a nucleophile in subsequent reactions.
The formation of Grignard reagents (R-MgX) from aryl halides is a fundamental transformation in organic synthesis. In the case of this compound, the preparation of a Grignard reagent can be directed to either the bromine or iodine position depending on the reaction conditions. Typically, the more reactive C-I bond would be expected to undergo oxidative insertion with magnesium metal. However, halogen-magnesium exchange reactions, for example using i-PrMgCl, often favor exchange at the bromine position, particularly at low temperatures. uni-muenchen.de This dichotomy in reactivity provides a powerful tool for regioselective synthesis.
The formation of Grignard reagents from fluorinated aryl halides can sometimes be challenging. nih.gov However, the use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, has been shown to facilitate the halogen-magnesium exchange even at low temperatures and in the presence of sensitive functional groups. researchgate.net
Once formed, the resulting fluorinated aryl Grignard reagent, for example, (4-bromo-2,3,5-trifluorophenyl)magnesium iodide, can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce a new functional group at the 4-position.
Aryllithium reagents are highly reactive nucleophiles that can be prepared from aryl halides via halogen-metal exchange with an alkyllithium reagent, such as n-butyllithium or t-butyllithium. For dihaloarenes like 1-bromo-2-iodobenzene, iodine-lithium exchange is known to occur cleanly at low temperatures, leaving the bromine atom untouched. mdpi.com By analogy, treatment of this compound with an alkyllithium at low temperatures (e.g., -78 °C) is expected to selectively form the 4-lithio intermediate. This highly reactive species can then be trapped with various electrophiles.
Organozinc reagents can be prepared either by direct insertion of zinc metal into an organohalide or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂). google.comsigmaaldrich.com Direct insertion of activated zinc (Rieke zinc) can be effective for less reactive aryl bromides and even chlorides, and tolerates a variety of functional groups. sigmaaldrich.com For this compound, direct zinc insertion would likely occur at the C-I bond. Alternatively, the aryllithium or Grignard reagent formed selectively at either the iodine or bromine position can be transmetalated to the corresponding organozinc reagent, which is generally more stable and less reactive than its lithium or magnesium counterpart, allowing for a broader range of compatible functional groups in subsequent coupling reactions. nih.gov
Precursor in Materials Science and Specialty Chemical Development
In the realm of materials science, this compound serves as a foundational component for creating advanced functional materials. The strategic placement of its functional groups enables its use in building molecules with precisely tailored properties for a range of applications.
The structure of this compound is exceptionally well-suited for the synthesis of conjugated polymers and oligomers through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are cornerstones of modern polymer chemistry for creating materials with extended π-conjugated systems, which are essential for organic electronics.
The key to its utility lies in the differential reactivity of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a metal catalyst (like palladium) than the C-Br bond. This allows for site-selective functionalization. For instance, a reaction can be performed at the iodine position while leaving the bromine position intact for a subsequent, different coupling reaction. This sequential approach enables the synthesis of well-defined, complex polymer backbones that would be difficult to achieve with di-bromo or di-iodo precursors.
The presence of the three fluorine atoms on the benzene (B151609) ring imparts critical properties to the resulting polymers:
Electronic Properties: Fluorine is a highly electronegative atom, making the trifluorinated benzene ring strongly electron-withdrawing. Incorporating this unit into a polymer backbone can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for tuning the electronic and photophysical properties of the material. This can enhance stability against oxidation and facilitate electron injection/transport, making such polymers candidates for n-type semiconductors in organic electronic devices.
Solubility and Morphology: The fluorine substituents can modify the intermolecular interactions, potentially improving the solubility of the resulting polymers in organic solvents. This is a critical factor for solution-based processing techniques used in fabricating large-area electronic devices.
Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and chemical stability of the final polymer material.
Table 1: Reactivity in Cross-Coupling Reactions
| Functional Group | Bond | Relative Reactivity | Potential Reaction Type |
|---|---|---|---|
| Iodo | C-I | Highest | Sonogashira, Suzuki, Stille, Heck |
The unique electronic and structural characteristics of this compound make it a valuable precursor for materials used in optoelectronic devices and liquid crystals.
For optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), the performance is dictated by the electronic properties of the constituent organic semiconductor materials. As a building block, this compound allows for the introduction of a highly fluorinated phenyl unit into a larger molecule. The strong electron-withdrawing nature of the trifluorophenyl group can be harnessed to design materials with specific energy levels, facilitating efficient charge injection, transport, and separation. The partial halogenation of organic semiconductors is a known strategy to enhance charge carrier mobility and improve device performance. uky.edu
In the field of liquid crystals , molecular shape, polarity, and intermolecular interactions are paramount. The introduction of fluorine atoms into the aromatic core of a molecule has a profound impact on these properties. researchgate.net Fluorine is larger than hydrogen, leading to significant steric effects that influence molecular packing. researchgate.net At the same time, the high electronegativity of fluorine creates strong local dipoles, affecting the dielectric anisotropy of the material, a key parameter for display applications. researchgate.net The rigid, polyhalogenated structure of this compound can be incorporated as a core unit in calamitic (rod-like) liquid crystals, where its unique geometry and electronic character can be used to induce or modify mesophase behavior. nih.govuni-halle.de
The presence of an iodine atom on the aromatic ring makes this compound an ideal precursor for the synthesis of radiolabeled compounds. nih.gov Radioiodination is a common strategy for producing radiotracers for biomedical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). bohrium.com
The most direct method involves isotopic exchange, where the stable iodine-127 atom on the molecule is replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I. bohrium.comacs.org This reaction can often be performed under relatively mild conditions. The resulting radiolabeled molecule can then be used as a research probe to study biological processes or as a diagnostic agent in nuclear medicine.
Because this compound can first be elaborated into a more complex, biologically active molecule via reactions at the bromine site, the iodine atom serves as a handle for late-stage radioiodination. This is a highly desirable feature in radiochemistry, as it allows a complex targeting molecule to be synthesized and purified first, with the introduction of the short-lived radioisotope occurring as one of the final steps before use.
Table 2: Common Radioisotopes of Iodine for Labeling
| Isotope | Emission Type | Half-Life | Primary Application |
|---|---|---|---|
| Iodine-123 (¹²³I) | Gamma (γ) | 13.2 hours | SPECT Imaging |
| Iodine-124 (¹²⁴I) | Positron (β+) | 4.2 days | PET Imaging |
| Iodine-125 (¹²⁵I) | Gamma (γ) | 59.4 days | Radioimmunoassays, Preclinical Research |
Advanced Spectroscopic and Structural Elucidation of 1 Bromo 2,3,5 Trifluoro 4 Iodobenzene and Its Derivatives
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like 1-bromo-2,3,5-trifluoro-4-iodobenzene, multi-nuclear NMR, including ¹⁹F, ¹³C, and ¹H NMR, provides a wealth of information about the electronic environment of the fluorine atoms, the carbon skeleton, and any hydrogen atoms present, as well as the connectivity between them.
¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a detailed picture of the fluorine substituents on the benzene (B151609) ring.
For this compound, three distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the three non-equivalent fluorine atoms at positions 2, 3, and 5. The chemical shift of each fluorine atom is influenced by the nature of the adjacent substituents (bromine, iodine, and other fluorine atoms). Furthermore, the signals would exhibit splitting patterns due to spin-spin coupling with neighboring fluorine atoms. This coupling provides valuable information about the relative positions of the fluorine atoms on the aromatic ring.
As a comparative example, the ¹⁹F NMR spectrum of a related compound, 5-bromo-1,2,3-trifluorobenzene, shows two distinct resonances. The fluorine at position 2 appears as a triplet due to coupling with the two neighboring fluorine atoms, while the fluorines at positions 1 and 3 are equivalent and appear as a doublet, coupling with the central fluorine atom.
¹³C NMR Spectroscopy provides information about the carbon framework of the molecule. In this compound, six distinct signals would be anticipated in the broadband proton-decoupled ¹³C NMR spectrum, one for each carbon atom of the benzene ring. The chemical shifts of these carbons are significantly influenced by the electronegativity of the attached halogen substituents. The carbons bonded to fluorine will show large C-F coupling constants, which can be a useful diagnostic tool.
To illustrate, in the ¹³C NMR spectrum of 5-bromo-1,2,3-trifluorobenzene, the carbon atoms directly bonded to fluorine show complex splitting patterns in the undecoupled spectrum, which simplify to singlets upon ¹H and ¹⁹F decoupling, allowing for the clear identification of the four unique carbon environments in that molecule.
¹H NMR Spectroscopy would be used to identify any protons on the aromatic ring. For the parent compound, this compound, there are no hydrogen atoms on the ring, so no signals would be expected in the aromatic region of the ¹H NMR spectrum. However, for derivatives where one of the halogens is replaced by a hydrogen, ¹H NMR becomes crucial for determining its position through analysis of chemical shifts and coupling constants to neighboring fluorine atoms. For instance, the ¹H NMR spectrum of 1-bromo-2,4,5-trifluorobenzene (B152817) shows two distinct proton signals, each split by adjacent fluorine atoms, allowing for unambiguous assignment.
Interactive Data Table: Illustrative NMR Data for a Related Compound (5-Bromo-1,2,3-trifluorobenzene)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹⁹F | -135.5 | t | F at C2 | |
| ¹⁹F | -162.0 | d | F at C1 and C3 | |
| ¹³C | 150.0 | d | ¹JCF = 250 | C1 and C3 |
| ¹³C | 138.0 | t | ¹JCF = 250 | C2 |
| ¹³C | 115.0 | s | C5 | |
| ¹³C | 110.0 | d | ²JCF = 20 | C4 and C6 |
| ¹H | 7.20 | m | H at C4 and C6 |
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Reaction Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula, C₆BrF₃I.
A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). This unique isotopic signature serves as a definitive marker for the presence of these elements in the molecule and its fragments. The fragmentation pattern observed in the mass spectrum can also provide structural information by revealing stable fragments formed through the loss of substituents. The study of fragmentation patterns of polybrominated diphenyl ethers has shown that the substitution pattern can influence the fragmentation pathways.
While specific data for the target molecule is unavailable, the principles of isotopic pattern analysis are universal. For any molecule containing bromine, the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak of nearly equal intensity.
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Studies
For this compound, the FT-IR and Raman spectra would be characterized by absorption bands corresponding to the stretching and bending vibrations of the C-F, C-Br, C-I, and C-C bonds within the aromatic ring. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, while the C-Br and C-I stretching vibrations are found at lower frequencies, generally below 800 cm⁻¹. The specific positions of these bands are sensitive to the substitution pattern on the benzene ring.
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign the observed vibrational modes to specific molecular motions. This combined approach allows for a detailed understanding of the molecule's vibrational properties. Studies on other halogenated benzenes, such as 1-bromo-3-fluorobenzene, have demonstrated the utility of this combined experimental and computational approach for detailed vibrational analysis.
Interactive Data Table: Typical Vibrational Frequencies for Halogenated Benzenes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C=C stretch (aromatic) | 1600-1450 |
| C-F stretch | 1400-1000 |
| C-Cl stretch | 850-550 |
| C-Br stretch | 750-500 |
| C-I stretch | 600-480 |
X-ray Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If a suitable single crystal of this compound can be grown, this technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov
The resulting crystal structure would reveal the planarity of the benzene ring and the precise spatial relationship between the bulky bromine and iodine substituents and the fluorine atoms. This information is invaluable for understanding the steric and electronic effects of the substituents on the molecular geometry. Furthermore, analysis of the crystal packing can provide insights into non-covalent interactions, such as halogen bonding, which can influence the physical properties of the compound.
While a crystal structure for the target molecule is not available, studies on other polyhalogenated aromatic compounds have provided detailed structural information. For example, the crystal structure of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene reveals details about intermolecular O···Br contacts that stabilize the crystal lattice.
Computational and Theoretical Chemistry Studies of 1 Bromo 2,3,5 Trifluoro 4 Iodobenzene
Density Functional Theory (DFT) Calculations for Ground State Properties and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For a polyhalogenated aromatic compound such as 1-bromo-2,3,5-trifluoro-4-iodobenzene, DFT methods can elucidate the influence of multiple, diverse halogen substituents on the benzene (B151609) ring.
Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis
The electronic nature of this compound is dictated by the interplay of the electron-withdrawing fluorine atoms and the more polarizable bromine and iodine atoms. DFT calculations can map out the electron density distribution, highlighting the polarization of the C-F, C-Br, and C-I bonds.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org For substituted benzenes, the HOMO and LUMO are typically π-type orbitals. The energies and spatial distributions of these orbitals determine the molecule's ability to act as an electron donor or acceptor.
In this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to benzene, making the molecule less susceptible to electrophilic attack and more prone to nucleophilic attack. The iodine atom, being the most polarizable and least electronegative of the halogens present, is anticipated to have a significant contribution to the HOMO, making the region around the C-I bond a likely site for oxidation or electrophilic interaction. Conversely, the LUMO is expected to have significant contributions from the carbon atoms of the aromatic ring, particularly those bearing halogen substituents, indicating these as potential sites for nucleophilic attack.
Table 1: Predicted Frontier Orbital Properties of this compound (Illustrative) This table is generated based on qualitative analysis of substituent effects and is for illustrative purposes. Actual values would require specific DFT calculations.
| Orbital | Predicted Energy Level | Primary Atomic Contributions | Implied Reactivity |
|---|---|---|---|
| HOMO | Moderately Low | C-I, C-Br, π-system | Site for electrophilic attack/oxidation |
| LUMO | Low | Aromatic C atoms, C-F | Site for nucleophilic attack |
| HOMO-LUMO Gap | Moderate | - | Indicator of kinetic stability and electronic transitions |
Prediction of Spectroscopic Parameters
DFT calculations are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds. For this compound, theoretical predictions of its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra would be invaluable.
Calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the stretching and bending of C-H, C-C, C-F, C-Br, and C-I bonds. This provides a detailed picture of the molecule's structural dynamics. Theoretical studies on other substituted benzenes have shown that DFT methods can accurately reproduce experimental vibrational spectra.
Similarly, NMR chemical shifts (¹³C and ¹⁹F) and coupling constants can be computed. These calculations help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, confirming its substitution pattern. The predicted chemical shifts would reflect the electronic environment of each nucleus, influenced by the surrounding halogen atoms.
Mechanistic Modeling of Reaction Pathways and Transition State Analysis
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. This is particularly useful for complex processes like rearrangements and bond cleavage.
Energy Profiles for Halogen Dance Rearrangements
The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. Such rearrangements are known to occur with iodo- and bromo-aromatic compounds. researchgate.net DFT studies on similar systems, such as iodothiophenes, have been used to model the potential energy surface for these reactions. researchgate.netnih.gov
For this compound, a halogen dance could potentially involve the migration of the iodine or bromine atom. Computational modeling could predict the most likely migration pathways. This would involve calculating the energies of the starting material, the deprotonated intermediates (anions), the transition states for halogen migration, and the final rearranged products. The calculations would likely show that the migration of the larger, more polarizable iodine atom is more facile than that of the bromine atom. The energy profile would reveal the relative stability of the different possible isomeric products.
Activation Energies for Carbon-Halogen Bond Cleavage
The cleavage of carbon-halogen bonds is a fundamental step in many reactions of haloaromatic compounds, including cross-coupling reactions and photolytic degradation. The strength of the C-X bond generally decreases in the order C-F > C-Cl > C-Br > C-I. Molecular dynamics simulations on simpler halobenzenes like iodobenzene (B50100) and bromobenzene (B47551) have explored the pathways of photoinduced C-halogen bond dissociation. acs.orgacs.org
For this compound, DFT calculations can provide quantitative estimates of the bond dissociation energies (BDEs) for the C-F, C-Br, and C-I bonds. The C-I bond is expected to have the lowest BDE, making it the most likely bond to break under thermal or photolytic conditions. The activation energy for this cleavage can be calculated by identifying the transition state for the bond-breaking process. These computational predictions are vital for understanding the reactivity of this compound in, for example, palladium-catalyzed cross-coupling reactions, where the selective cleavage of the C-I bond over the C-Br bond is often desired.
Table 2: Predicted Relative Bond Dissociation Energies (BDEs) for this compound (Illustrative) This table illustrates the expected trend in bond strengths. Actual values require specific calculations.
| Bond | Predicted Relative BDE | Implication for Reactivity |
|---|---|---|
| C-F | Highest | Most stable, least likely to cleave |
| C-Br | Intermediate | Cleavable under more forcing conditions |
| C-I | Lowest | Most reactive site for cleavage (e.g., in cross-coupling) |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its behavior in condensed phases (liquid or solid) and its interactions with other molecules. MD simulations model the movement of atoms over time, offering a dynamic picture of molecular behavior. researchgate.net
MD simulations can be used to explore the nature of intermolecular interactions dominated by halogen bonding. The iodine and bromine atoms in this compound can act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules. nih.gov Simulations could reveal the preferred geometries and strengths of these interactions, which in turn govern the packing of the molecule in a crystal lattice and its properties in solution. Furthermore, understanding these non-covalent interactions is crucial in the context of crystal engineering and materials science. mdpi.com
General principles of the photochemistry of polyhalogenated benzenes, particularly those containing iodine, suggest that the low-lying excited states would be dominated by nσ* and πσ* transitions. These transitions often lead to the dissociation of the carbon-iodine bond, which is typically the weakest carbon-halogen bond. The presence of multiple fluorine and bromine atoms would likely influence the energies of the molecular orbitals and, consequently, the excited state energies and photophysical pathways. However, without specific computational studies, any detailed discussion would be purely speculative and would not meet the required standards of scientific accuracy for this article.
Therefore, the "Quantum Chemical Characterization of Excited States and Photophysical Processes" section for this compound cannot be provided at this time due to a lack of available research data.
Q & A
Q. What are the optimal synthetic routes and purification methods for 1-Bromo-2,3,5-trifluoro-4-iodobenzene?
Synthesis typically involves sequential halogenation of a benzene ring. A diazotization/iodination strategy (as demonstrated for trihalogenated arenes) can be adapted to introduce iodine at the para position while maintaining bromine and fluorine substituents at ortho and meta positions . For purification, column chromatography with non-polar solvents (e.g., hexane) is recommended due to the compound’s high halogen content and low polarity. Purity (>95%) can be verified via GC or HPLC, as noted for structurally similar bromo-fluoro-iodobenzene derivatives .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR): Use -NMR to identify aromatic protons and -NMR to resolve fluorine substituents. For iodine, indirect confirmation via coupling constants or isotopic labeling may be required .
- Mass Spectrometry (MS): High-resolution MS can confirm the molecular ion peak at m/z 336.88 (CHBrFI) .
- Elemental Analysis: Validate halogen stoichiometry via combustion analysis .
Q. What are the critical storage conditions to ensure compound stability?
Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation via C-I bond cleavage. Avoid light exposure, as polyhalogenated aromatics are prone to photolytic decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges in further functionalization (e.g., cross-coupling) be addressed?
The electron-withdrawing effects of fluorine and iodine direct electrophilic substitution to the meta position relative to bromine. For Suzuki-Miyaura coupling, use Pd(PPh) with aryl boronic acids under anhydrous conditions. Note that steric hindrance from fluorine substituents may require elevated temperatures (80–100°C) . Computational modeling (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .
Q. What analytical strategies resolve contradictions in reaction yield data for halogen-exchange reactions?
Q. How does the compound’s stability under acidic/basic conditions impact its use in multi-step syntheses?
The C-I bond is susceptible to hydrolysis under strong bases (e.g., NaOH), while acidic conditions (HSO) may protonate fluorine, leading to defluorination. Stability tests in pH 2–12 buffers (monitored via UV-Vis at 254 nm) are recommended before designing reaction sequences .
Methodological Recommendations
- Synthetic Optimization: Use microwave-assisted synthesis to reduce reaction time and minimize thermal degradation .
- Safety Protocols: Handle with nitrile gloves and fume hood due to potential release of HI or HBr gases .
- Computational Tools: Leverage PubChem’s 3D conformer data (DTXSID60659331) to predict steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
